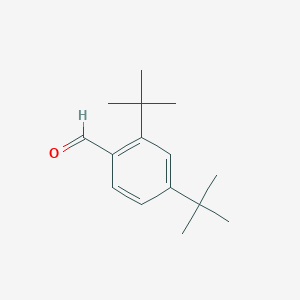
2,4-Di-tert-butylbenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Di-tert-butylbenzaldehyde is an organic compound with the molecular formula C15H22O. It is a derivative of benzaldehyde, where two tert-butyl groups are attached to the benzene ring at the 2 and 4 positions. This compound is known for its use in various chemical syntheses and industrial applications due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2,4-Di-tert-butylbenzaldehyde can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation of benzaldehyde with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the Friedel-Crafts alkylation process, including precise control of temperature, pressure, and reactant concentrations.
Analyse Des Réactions Chimiques
Types of Reactions: 2,4-Di-tert-butylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2,4-Di-tert-butylbenzoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield 2,4-Di-tert-butylbenzyl alcohol, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur, where the tert-butyl groups influence the reactivity and orientation of the substituents on the benzene ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Various electrophiles such as halogens, nitrating agents, or sulfonating agents under controlled conditions.
Major Products:
Oxidation: 2,4-Di-tert-butylbenzoic acid.
Reduction: 2,4-Di-tert-butylbenzyl alcohol.
Substitution: Depending on the electrophile, products can include halogenated, nitrated, or sulfonated derivatives of this compound.
Applications De Recherche Scientifique
2,4-Di-tert-butylbenzaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of compounds with therapeutic properties.
Industry: It is used in the production of fragrances, dyes, and other specialty chemicals due to its stability and reactivity.
Mécanisme D'action
The mechanism by which 2,4-Di-tert-butylbenzaldehyde exerts its effects depends on the specific reaction or application. For example, in biological systems, it may interact with cellular components such as enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved can vary, but studies have shown that it can disrupt cell membranes and interfere with metabolic pathways, leading to antimicrobial effects.
Comparaison Avec Des Composés Similaires
4-tert-Butylbenzaldehyde: Similar in structure but with only one tert-butyl group at the 4 position.
2,6-Di-tert-butylbenzaldehyde: Another derivative with tert-butyl groups at the 2 and 6 positions.
2,4-Di-tert-butylphenol: A related compound where the aldehyde group is replaced with a hydroxyl group.
Uniqueness: 2,4-Di-tert-butylbenzaldehyde is unique due to the specific positioning of the tert-butyl groups, which influence its reactivity and stability. This makes it particularly useful in certain synthetic applications where steric hindrance and electronic effects play a crucial role.
Propriétés
Formule moléculaire |
C15H22O |
|---|---|
Poids moléculaire |
218.33 g/mol |
Nom IUPAC |
2,4-ditert-butylbenzaldehyde |
InChI |
InChI=1S/C15H22O/c1-14(2,3)12-8-7-11(10-16)13(9-12)15(4,5)6/h7-10H,1-6H3 |
Clé InChI |
GXQFPCHENGNAQB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC(=C(C=C1)C=O)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


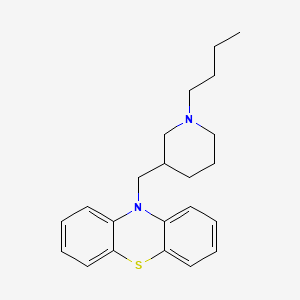

![N-((5-methylfuran-2-yl)methyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B13936283.png)
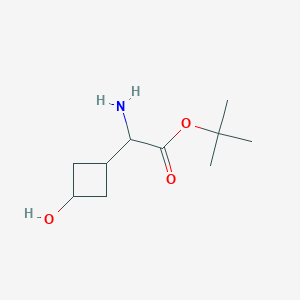

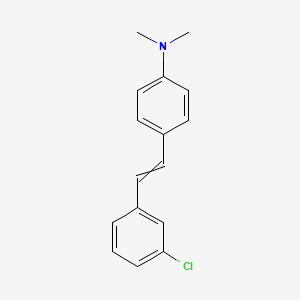
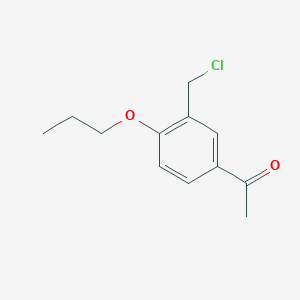
![Benzyl 4-oxooctahydro-2H-pyrazino[1,2-a]pyrazine-2-carboxylate](/img/structure/B13936322.png)
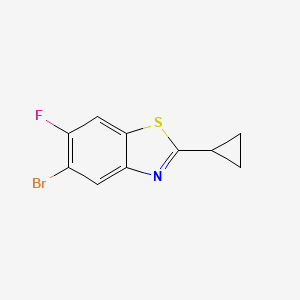
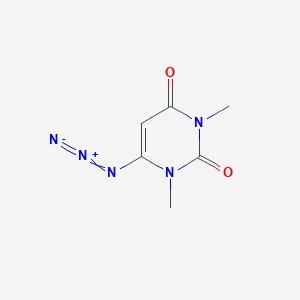

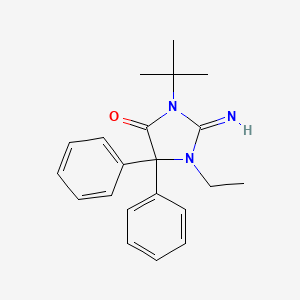
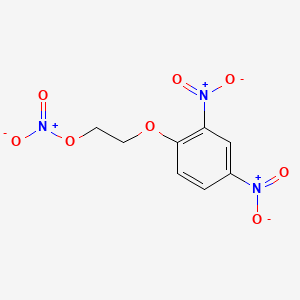
![tert-Butyl ((2,3-dihydropyrazolo[5,1-b]oxazol-3-yl)methyl)carbamate](/img/structure/B13936359.png)
